Increased Calculated Lipophilicity (LogP) Relative to Cyclobutyl and Cyclopropyl Analogs
The calculated partition coefficient (LogP) of 3-(3-methylcyclobutyl)propanoic acid is 1.90 , which is 0.19 log units higher than that of 3-cyclobutylpropanoic acid (LogP 1.71) and 0.59–0.64 log units higher than that of 3-cyclopropylpropanoic acid (LogP 1.26–1.31) [1]. This increase is attributable solely to the methyl substituent, as the topological polar surface area (TPSA) remains constant at 37.3 Ų across the series .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.90 (Computed; TPSA = 37.3 Ų) |
| Comparator Or Baseline | 3-Cyclobutylpropanoic acid: LogP = 1.71 (TPSA = 37.3 Ų) ; 3-Cyclopropylpropanoic acid: LogP = 1.26–1.31 [1] |
| Quantified Difference | ΔLogP = +0.19 vs. cyclobutyl analog; +0.59 to +0.64 vs. cyclopropyl analog |
| Conditions | Predicted LogP values from computational models (ALOGPS/XLogP3); TPSA from standard topological calculation |
Why This Matters
Higher lipophilicity at constant TPSA enhances membrane permeability potential without increasing polar desolvation penalty, making this compound a superior choice when designing cell-permeable probes or orally bioavailable candidates.
- [1] Chembase. 3-Cyclopropylpropanoic acid – LogP = 1.308. https://www.chembase.cn (accessed 2025). View Source
